2-(4-ethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of an ethoxyphenyl group and an acetamide moiety further enhances its chemical complexity and potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxyaniline and 2-oxo-1,2,3,4-tetrahydroquinoline.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts such as Lewis acids to enhance reaction rates.
Solvents: Selection of appropriate solvents like ethanol or dichloromethane to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions due to its structural complexity.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Cosmetics: Inclusion in formulations for its potential skin-beneficial effects.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
Receptor Interaction: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Uniqueness
- Ethoxy Group : The presence of the ethoxy group in 2-(4-ethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide provides unique electronic and steric properties, influencing its reactivity and biological activity.
- Quinoline Core : The quinoline core is a versatile scaffold that can interact with various biological targets, enhancing the compound’s potential applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-16-7-3-13(4-8-16)11-19(23)20-15-6-9-17-14(12-15)5-10-18(22)21-17/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUHVSXMCXFLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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